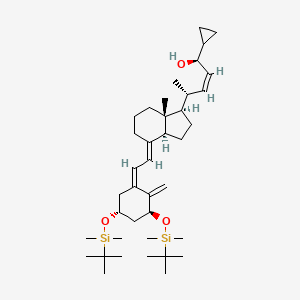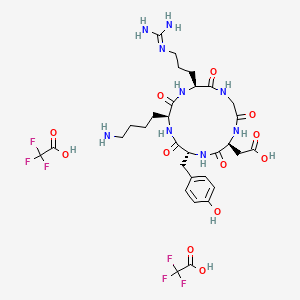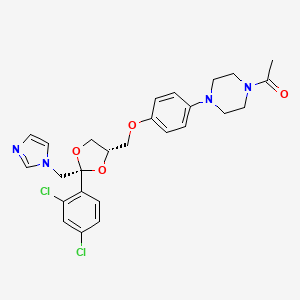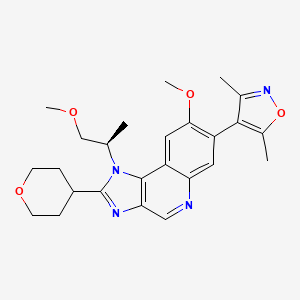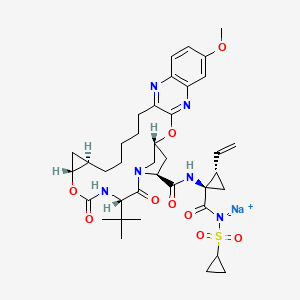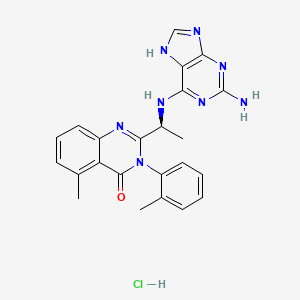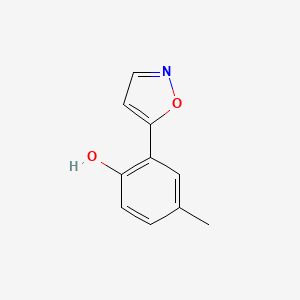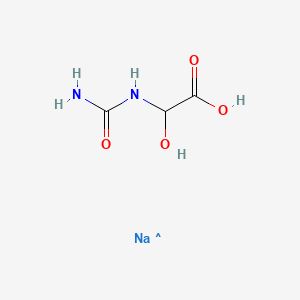
Glyoxylurea sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glyoxylurea sodium salt, also known as Ureidoglycolic Acid, is a chemical compound with the linear formula C3H5N2O4Na . It is commonly used in laboratory experiments as a reacting agent for protein modification and protein crosslinking.
Synthesis Analysis
Glyoxylurea sodium salt can be synthesized through the reaction of sodium hydroxide, glyoxylic acid, and urea. The reaction leads to the formation of a white solid that is filtered and washed to obtain the final product. Another study suggests that cyanamide could be a potential phosphate activating agent in the presence of glyoxylate .Molecular Structure Analysis
The molecular weight of Glyoxylurea sodium salt is 156.07 . The SMILES string representation of its structure is [Na].NC(=O)NC(O)C(O)=O .Chemical Reactions Analysis
Glyoxylurea sodium salt is involved in various chemical reactions. For instance, it reacts with glycolaldehyde to form 2-aminooxazole, which is a precursor for the synthesis of nucleotides . It also undergoes phosphate-catalyzed hydration to urea .Physical And Chemical Properties Analysis
Glyoxylurea sodium salt is a white powder with a molecular weight of 156.07 . It has a melting point around 360 °C, and it dissolves in water at a concentration of 50mg/ml.Wissenschaftliche Forschungsanwendungen
Tumor Promoting Potential : Glyoxal, a related compound, has been tested for tumor-promoting potential in a rat model. Results indicate that glyoxal may exert tumor-promoting activity on rat glandular stomach carcinogenesis (Takahashi et al., 1989).
Diuretic Effects of Herbal Medicines : Research on herbal medicines as diuretics, which includes the study of various compounds affecting sodium excretion, is ongoing. This area of study is relevant for understanding the potential applications of Glyoxylurea sodium salt in managing blood pressure (Wright et al., 2007).
Hair Care Products : Glyoxylic acid, a compound related to Glyoxylurea sodium salt, is used as a safer alternative to formaldehyde in hair straightening products. This research highlights the need for understanding the effects of such compounds on hair fiber (Velasco et al., 2022).
Sodium Batteries Research : Sodium-based batteries, potentially including compounds like Glyoxylurea sodium salt, have been researched for their applications in energy storage, particularly for grid-level requirements (Delmas, 2018).
Cell Cycle Analysis in Cancer Research : Sodium butyrate and hydroxyurea, the latter being structurally related to Glyoxylurea sodium salt, have been studied for their role in inducing ectopic hormone production in cancer cells, influencing cell cycle events (Fallon & Cox, 1979).
Cytotoxicity in Cancer Cells : Various sodium compounds, including those structurally related to Glyoxylurea sodium salt, have been investigated for their potential anticancer properties and their mechanisms of action (Prassas et al., 2011).
Eigenschaften
InChI |
InChI=1S/C3H6N2O4.Na/c4-3(9)5-1(6)2(7)8;/h1,6H,(H,7,8)(H3,4,5,9); |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXYKAASGHRMELH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)(NC(=O)N)O.[Na] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N2NaO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 16219415 | |
CAS RN |
103192-53-6 |
Source


|
| Record name | Acetic acid, [(aminocarbonyl)amino]hydroxy-, monosodium salt | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103192-53-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[Orn8]-Urotensin II](/img/structure/B1139498.png)
